molecular formula C9H7BrN2OS2 B1203714 5-Bromo-2-((2-thienylmethyl)sulfinyl)pyrimidine CAS No. 79685-11-3

5-Bromo-2-((2-thienylmethyl)sulfinyl)pyrimidine

Cat. No. B1203714
CAS RN: 79685-11-3
M. Wt: 303.2 g/mol
InChI Key: YFCSMQKDQMKSCX-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

85% m-Chloroperbenzoic acid (1.5 mmol) was added to a solution of 2-(2-thienylmethylthio)-5-bromopyrimidine (1.5 mmol) in dichloromethane (25 ml) at -10° C. and the solution left at 0° C. for 18 h. The dichloromethane solution was then washed with saturated aqueous solutions of Na2SO and NaHCO3, and the dried (MgSO4) solution evaporated to leave the title compound; yield 53%, m.p. 108°-109° C. (iPrOH). 1H NMR (CDCl3) δ4.53 (CH2, 6.9 (H-3', H-4'), 7.16 (H-5'), 8.83 (H-4, H-6).
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
2-(2-thienylmethylthio)-5-bromopyrimidine
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:17][S:18][C:19]1[N:24]=[CH:23][C:22]([Br:25])=[CH:21][N:20]=1>ClCCl>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:17][S:18]([C:19]1[N:24]=[CH:23][C:22]([Br:25])=[CH:21][N:20]=1)=[O:9]

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
2-(2-thienylmethylthio)-5-bromopyrimidine
Quantity
1.5 mmol
Type
reactant
Smiles
S1C(=CC=C1)CSC1=NC=C(C=N1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The dichloromethane solution was then washed with saturated aqueous solutions of Na2SO and NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C(=CC=C1)CS(=O)C1=NC=C(C=N1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.